molecular formula C10H8Br2O3 B14370078 Benzyl 2,3-dibromo-3-oxopropanoate CAS No. 90497-46-4

Benzyl 2,3-dibromo-3-oxopropanoate

Cat. No.: B14370078
CAS No.: 90497-46-4
M. Wt: 335.98 g/mol
InChI Key: NRNLBYSLDOOKLM-UHFFFAOYSA-N
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Description

Benzyl 2,3-dibromo-3-oxopropanoate is an organic compound characterized by the presence of a benzyl group attached to a 2,3-dibromo-3-oxopropanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2,3-dibromo-3-oxopropanoate typically involves the bromination of benzyl 3-oxopropanoate. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction conditions often require controlled temperatures to ensure selective bromination at the 2 and 3 positions of the propanoate moiety .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of photochemical bromination in continuous flow reactors has been explored to achieve high selectivity and conversion rates .

Chemical Reactions Analysis

Types of Reactions: Benzyl 2,3-dibromo-3-oxopropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted benzyl derivatives .

Scientific Research Applications

Benzyl 2,3-dibromo-3-oxopropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of Benzyl 2,3-dibromo-3-oxopropanoate involves its reactivity towards nucleophiles and electrophiles. The dibromo groups make the compound highly reactive, allowing it to participate in a variety of chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Uniqueness: Benzyl 2,3-dibromo-3-oxopropanoate is unique due to the presence of two bromine atoms, which significantly enhance its reactivity and versatility in chemical synthesis. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

90497-46-4

Molecular Formula

C10H8Br2O3

Molecular Weight

335.98 g/mol

IUPAC Name

benzyl 2,3-dibromo-3-oxopropanoate

InChI

InChI=1S/C10H8Br2O3/c11-8(9(12)13)10(14)15-6-7-4-2-1-3-5-7/h1-5,8H,6H2

InChI Key

NRNLBYSLDOOKLM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(C(=O)Br)Br

Origin of Product

United States

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